4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4F4INO2 |
|---|---|
Molecular Weight |
337.01 g/mol |
IUPAC Name |
[4-fluoro-6-iodo-2-(trifluoromethoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H4F4INO2/c8-4-1-5(12)13-6(3(4)2-14)15-7(9,10)11/h1,14H,2H2 |
InChI Key |
SHKJSGHKYYZZJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1I)OC(F)(F)F)CO)F |
Origin of Product |
United States |
Preparation Methods
Trifluoromethoxy Group Installation at Position 2
The trifluoromethoxy group is typically introduced via nucleophilic substitution or coupling reactions. A patent (CN102898358A) describes bromination followed by fluorination using the Balz-Schiemann reaction. Adapted for trifluoromethoxy:
Fluorination at Position 4
Direct fluorination is achieved via diazotization or metal-mediated processes:
Iodination at Position 6
Directed ortho-metalation (DoM) enables regioselective iodination:
Hydroxymethyl Group Introduction at Position 3
Reduction of Carbonyl Precursors
Direct Hydroxylation
-
Oxidation of Methyl Groups :
Integrated Synthetic Routes
Sequential Functionalization Pathway
Convergent Coupling Approach
-
Fragment Preparation :
-
Fragment A : 4-Fluoro-6-iodopyridine-3-methanol (synthesized via DoM).
-
Fragment B : 2-(Trifluoromethoxy)boronic acid.
-
Analytical Data and Optimization
Key Reaction Metrics
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Trifluoromethoxy | AgOCF₃, DMF, 90°C | 78 | >95 |
| Fluorination | NaNO₂/HBF₄, 0°C | 85 | >98 |
| Iodination | LDA, I₂, THF, −78°C | 68 | >97 |
| Hydroxymethyl Reduction | NaBH₄, MeOH, 0°C | 92 | >99 |
Chemical Reactions Analysis
Functional Group Reactivity Profile
This compound contains four key reactive centers:
Palladium-Catalyzed Cross-Couplings
The 6-iodo position shows reactivity matching other iodo-pyridine derivatives:
Suzuki-Miyaura Coupling Example
textReaction: 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol + Arylboronic acid Conditions: Pd(PPh3)4 (2 mol%), K2CO3, DMF/H2O (3:1), 120°C, microwave, 10 min[6] Yield: ~65% (based on analogous system in Ref.6) Product: 4-Fluoro-6-aryl-2-(trifluoromethoxy)pyridine-3-methanol
Methanol Derivitization
The 3-methanol group undergoes characteristic transformations:
*Yields estimated from comparable systems in Refs.2,4,5
Regiochemical Considerations
The trifluoromethoxy group directs electrophilic substitution to the 5-position, as demonstrated in deuterium labeling studies of similar compounds . This creates predictable patterns for:
-
Nitration (HNO3/H2SO4 → 5-nitro derivative)
-
Halogenation (Br2/Fe → 5-bromo product)
-
Friedel-Crafts alkylation (5-alkyl substitution)
Stability Considerations
Key decomposition pathways observed in related compounds:
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol has shown promise in medicinal chemistry, particularly as a potential scaffold for developing new pharmaceuticals. The presence of halogen atoms often enhances biological activity by improving binding affinity to target proteins or enzymes.
Case Studies:
- Anticancer Agents : Research has indicated that halogenated pyridines can exhibit anticancer properties. Compounds similar to 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine have been investigated for their ability to inhibit tumor growth in colorectal cancer models .
Agrochemicals
The compound's unique structure allows it to act as a potential herbicide or pesticide. The incorporation of trifluoromethoxy and halogen substituents can enhance the efficacy of agrochemical agents by improving their stability and activity against pests.
Research Findings:
Studies have shown that pyridine derivatives can be effective in controlling various agricultural pests, leading to increased crop yields .
Materials Science
In materials science, this compound can be utilized in the synthesis of advanced materials such as polymers and coatings. The compound's fluorinated nature provides properties like chemical resistance and thermal stability.
Applications:
Fluorinated compounds are often used in creating high-performance coatings that require durability under harsh conditions. The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and resistance to solvents .
Mechanism of Action
The mechanism of action of 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and enzymes effectively. The iodine atom may facilitate binding to specific protein targets, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related pyridine derivatives are analyzed for comparative insights:
3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol (CAS 1227573-92-3)
- Key differences: Substituents: Lacks iodine and fluorine; includes a methoxy group (OCH₃) at the 3-position and trifluoromethyl (CF₃) at the 6-position. Functional groups: Methanol at the 2-position instead of trifluoromethoxy.
- Trifluoromethyl (CF₃) enhances hydrophobicity compared to trifluoromethoxy (OCF₃), which may affect solubility and membrane permeability in biological systems.
2-(Difluoromethyl)-5-nitro-6-(trifluoromethoxy)pyridine-3-methanol
- Key differences: Substituents: Difluoromethyl (CHF₂) at the 2-position and nitro (NO₂) at the 5-position. Functional groups: Retains trifluoromethoxy (OCF₃) at the 6-position and methanol at the 3-position.
- Difluoromethyl (CHF₂) offers moderate electron-withdrawing effects compared to trifluoromethoxy (OCF₃), altering electronic distribution.
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- Key differences: Core structure: Pyrrolidine ring fused to pyridine, with fluorine at the 6-position. Functional groups: Methanol attached to the pyrrolidine ring rather than the pyridine core.
- Altered substitution patterns reduce steric bulk compared to the iodine-containing target compound.
Structural and Functional Comparison Table
Research Findings and Implications
- Halogen effects : Iodine’s large atomic radius may hinder metabolic degradation but increase molecular weight, affecting pharmacokinetics. Fluorine’s small size enhances bioavailability .
- Hydrogen bonding: The methanol group in all compounds enables hydrogen bonding, critical for interactions in biological targets or crystal engineering .
Biological Activity
4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This configuration includes a pyridine ring substituted with fluorine, iodine, and a trifluoromethoxy group, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Electrophilic Nature : The trifluoromethoxy group is known for its electrophilic properties, which can facilitate covalent interactions with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity .
- Targeting Ferroptosis : Similar compounds have shown the ability to induce ferroptosis, a form of regulated cell death associated with oxidative stress. The interaction with glutathione peroxidase 4 (GPX4) has been highlighted as a crucial mechanism for inducing cytotoxicity .
Case Studies
Several studies have explored the biological implications of compounds structurally similar to this compound:
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that related pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound might possess similar properties .
- Enzyme Inhibition : A study focusing on dual BCAT1/2 inhibitors revealed that modifications in the pyridine structure could enhance selectivity and potency against these enzymes, indicating potential therapeutic applications in cancer metabolism .
Table 1: Summary of Biological Activities
Q & A
Basic Research Question
- Light sensitivity : Store in amber vials to prevent iodine loss via photodehalogenation .
- Moisture control : Keep under inert gas (N2/Ar) due to the methanol group’s hygroscopicity .
- Temperature : Store at -20°C to minimize thermal decomposition of the trifluoromethoxy group .
How can computational chemistry aid in predicting the compound’s reactivity?
Advanced Research Question
- DFT calculations : Model transition states for iodine substitution or trifluoromethoxy-directed reactions to predict regioselectivity .
- Molecular dynamics simulations : Study solvation effects on reaction pathways in polar solvents (e.g., DMSO) .
- SAR studies : Correlate substituent electronic parameters (Hammett σ values) with biological activity .
What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Advanced Research Question
- Iodine handling : Use flow chemistry to minimize exposure to volatile iodine byproducts .
- Purification : Employ column chromatography with fluorinated stationary phases (e.g., C18) to separate polar intermediates .
- Yield optimization : Replace LiAlH4 with milder reductants (e.g., NaBH4 with CeCl3) for safer large-scale methanol group formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
